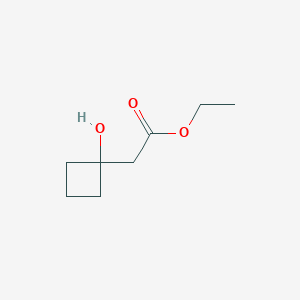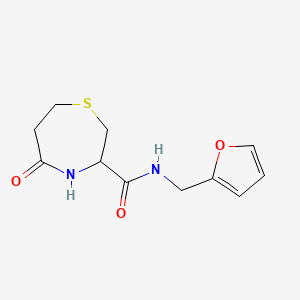![molecular formula C19H19N5O2 B2412512 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896838-95-2](/img/structure/B2412512.png)
1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as “DMAPT”, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of an enzyme called IKKβ, which is involved in the regulation of the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a critical role in the regulation of inflammation and immune responses. In
科学的研究の応用
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity
Compounds structurally similar to 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and their ability to inhibit phosphodiesterase (PDE4B and PDE10A). These studies have identified potent ligands for these receptors and enzymes, highlighting the potential of these compounds for applications in pharmacological research related to mood disorders such as depression and anxiety (Zagórska et al., 2016).
Antidepressant-Like Activity in Animal Models
Further research into imidazopurine-2,4-dione derivatives, with structural similarities to the compound , has shown antidepressant-like activity in animal models. These studies have involved in vitro and in vivo experiments, demonstrating the compounds' intrinsic activity at different signaling pathways coupled to serotonin 5-HT1A receptor. The antidepressant-like effects and the comparative pharmacological profiles of these compounds have encouraged further experiments to understand their mechanisms and differences in action (Partyka et al., 2020).
Antinociceptive Effects in Animal Models
Imidazolidine derivatives, such as hydantoins, which are structurally related to this compound, have been studied for their antinociceptive effects. These studies have revealed that certain imidazolidine derivatives show efficacy in reducing behaviors indicative of pain in animal models, suggesting potential applications in pain management and the treatment of neuropathic pain (Ronaldo Bezerra de Queiroz et al., 2015).
特性
IUPAC Name |
4,7-dimethyl-2-(2-methylprop-2-enyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h5-9,11H,1,10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZQSEHRFJTZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2412432.png)
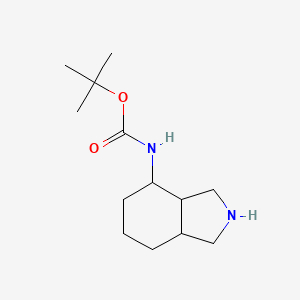
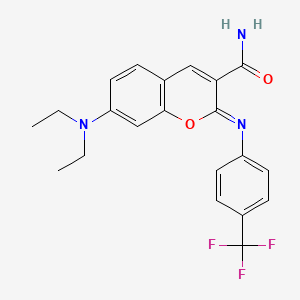

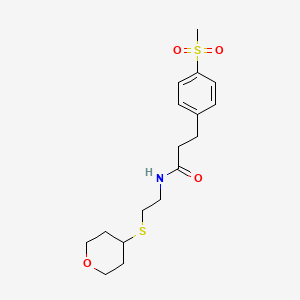
![3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2412441.png)
![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)
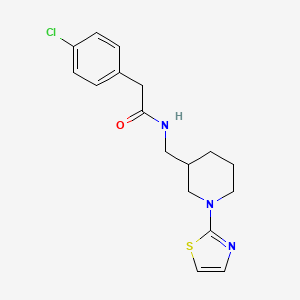
![5-Chloro-6-[3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2412446.png)
